L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine

Description

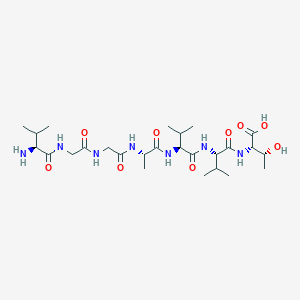

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is a linear heptapeptide with the sequence Val-Gly-Gly-Ala-Val-Val-Thr. Its molecular formula is C₂₆H₄₇N₇O₉, and its calculated molecular weight is 601.71 Da. The stereochemistry of this compound, including the L-configuration of threonine, was confirmed using derivatization with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) followed by HPLC analysis, which demonstrated a single elution peak matching L-threonine standards . The absolute configuration of its chiral centers was determined as 1R, 2R, 4S, 6S, 7R, 9S, 30S, highlighting the precision required in its synthesis .

The peptide’s sequence features three valine residues, contributing to hydrophobicity, and two glycine residues, which enhance structural flexibility. The presence of threonine introduces a hydroxyl group, enabling hydrogen bonding.

Properties

CAS No. |

651292-04-5 |

|---|---|

Molecular Formula |

C26H47N7O9 |

Molecular Weight |

601.7 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C26H47N7O9/c1-11(2)18(27)23(38)29-9-16(35)28-10-17(36)30-14(7)22(37)31-19(12(3)4)24(39)32-20(13(5)6)25(40)33-21(15(8)34)26(41)42/h11-15,18-21,34H,9-10,27H2,1-8H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,32,39)(H,33,40)(H,41,42)/t14-,15+,18-,19-,20-,21-/m0/s1 |

InChI Key |

ZNOGHDDWVYZWRA-MYMZKXAHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target specific functional groups within the peptide.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as carbodiimides.

Major Products Formed

Oxidation: Hydroxylated derivatives of the peptide.

Reduction: Reduced forms of specific functional groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table compares L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine with structurally related peptides identified in the evidence:

Physicochemical Properties

- Target Compound : Predominantly hydrophobic due to valine residues, but moderate solubility is expected from glycine and threonine.

- Cyclic Peptide (CAS 59865-13-3) : Enhanced stability against enzymatic degradation due to cyclization and N-methylation .

- Methionine may limit shelf life due to oxidation .

- CAS 817162-92-8 : Glycine-rich sequence increases flexibility; hydroxyl groups from threonine and serine improve water solubility .

Research Findings

- Stereochemical Analysis: FDLA derivatization confirmed the L-configuration of threonine in the target compound, a method validated against known standards .

- Enzyme Applications: Threonine aldolase variants exhibit distinct kinetic properties, influencing the synthesis of chiral amino acid precursors .

- Stability Studies : Cyclic peptides (e.g., CAS 59865-13-3) demonstrate prolonged half-lives in serum compared to linear analogs, critical for therapeutic use .

Q & A

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for synthesizing L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine?

- Methodological Answer : SPPS optimization involves selecting resin type (e.g., Wang or Rink amide resin), activating agents (e.g., HBTU/HOBt), and orthogonal protecting groups (e.g., Fmoc for amines, Trt for thiols). Critical steps include:

- Coupling Efficiency : Use double couplings for sterically hindered residues like valine and threonine to prevent truncations .

- Deprotection : Monitor Fmoc removal with piperidine (20% in DMF) via UV-Vis spectroscopy at 301 nm.

- Cleavage : Optimize TFA-based cleavage cocktails (e.g., TFA:thioanisole:water 95:3:2) to minimize side reactions.

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) .

Q. What analytical techniques are recommended for characterizing this peptide's purity and structure?

- Methodological Answer :

- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z). Isotopic patterns help detect impurities .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC with pre-column derivatization (e.g., AccQ-Tag) .

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., PBS, pH 7.4) to detect β-sheet or random coil tendencies .

Q. How should researchers design stability studies for this peptide under physiological conditions?

- Methodological Answer :

- Buffer Selection : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lysosomal buffers (pH 5.0) at 37°C .

- Degradation Monitoring : Use HPLC or LC-MS to quantify intact peptide over time. Track decomposition products (e.g., free amino acids via AAA) .

- Oxidation/Deamidation : Add antioxidants (e.g., EDTA) or adjust pH to minimize side-chain modifications .

Advanced Research Questions

Q. How can contradictory data from mass spectrometry and amino acid analysis be resolved?

- Methodological Answer :

- Source Identification : Compare MS impurity peaks (e.g., truncated sequences) with AAA results. For example, lower-than-expected valine in AAA may indicate incomplete coupling during SPPS .

- Orthogonal Validation : Use NMR (e.g., H, C) to confirm backbone connectivity and side-chain integrity .

- Batch Consistency : Replicate synthesis and analysis across multiple batches to distinguish systematic errors from random variability .

Q. What strategies are effective for studying this peptide's interactions with lipid bilayers or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (e.g., , ) with putative targets .

- Fluorescence Spectroscopy : Label the peptide with FITC or TAMRA and monitor fluorescence polarization changes upon binding .

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model peptide-membrane interactions (e.g., insertion depth, hydrogen bonding) .

Q. How can researchers address discrepancies in bioactivity assays (e.g., cell viability vs. enzymatic inhibition)?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .

- Assay Controls : Include scrambled-sequence peptides or alanine-substituted analogs to confirm specificity .

- Mechanistic Studies : Combine RNA-seq and proteomics to correlate bioactivity with downstream pathway activation (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.